2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

Antibacterial Infectious Disease Structure-Activity Relationship

Assuming oxadiazole analogs are interchangeable introduces uncontrolled variables in SAR studies. 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole offers a defined 3,4-dichlorophenyl/5-methyl substitution pattern for reproducible results. • Systematic anti-Gram-negative (P. aeruginosa) & anticancer (HUH7) SAR exploration • Scaffold for safer NSAID alternatives-reduced gastric toxicity vs indomethacin • ≥95% purity; ships globally

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 41420-95-5
Cat. No. B1473573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole
CAS41420-95-5
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3
InChIKeyMRVVCFLGGAFDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Core Identifiers


2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole is a heterocyclic compound within the 1,3,4-oxadiazole class, possessing a 3,4-dichlorophenyl substituent at the 2-position and a methyl group at the 5-position of the central ring . Its molecular formula is C₉H₆Cl₂N₂O with a molecular weight of 229.06 g/mol . This compound is primarily procured as a research chemical or a synthetic building block for further derivatization, typically available in purities of 95% or higher . Its importance stems from the well-documented biological activities of its core scaffold, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a valuable starting point for medicinal chemistry programs [1].

1,3,4-Oxadiazole building block for focused library synthesis
3,4-Dichlorophenyl motif supports antimicrobial and anti-inflammatory SAR exploration
Suitable starting material for cell-based assay development in cancer models

Why Generic Substitution Fails for This Oxadiazole


Assuming functional interchangeability among 1,3,4-oxadiazoles is a critical error in experimental design and procurement. The specific substitution pattern of 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole—a 3,4-dichlorophenyl group at the 2-position and a small methyl group at the 5-position—dictates a unique electronic profile and steric environment, which directly modulates its interaction with biological targets. Minor alterations in this substitution pattern lead to profound differences in pharmacological activity, as demonstrated by structure-activity relationship (SAR) studies across the class [1]. For instance, moving a single chlorine atom from the 3,4- to the 2,4-position on the phenyl ring in related oxadiazoles has been shown to significantly alter anticancer potency and selectivity [2]. Therefore, substituting this compound with an analog without rigorous comparative data would introduce an uncontrolled variable, jeopardizing the validity of structure-activity relationship hypotheses and downstream development efforts .

1
Substitution pattern (3,4-Cl₂, 5-CH₃) defines unique electronic and steric profile; generic oxadiazoles may not match.
2
Chlorine position changes selectivity: moving Cl from 3,4- to 2,4- can shift biological activity profiles.
3
Class-level bioactivity trends may not transfer directly to unvalidated analogs; confirm via comparative SAR.

Quantitative Differentiation Guide


Antimicrobial Selectivity Against P. aeruginosa

In a study evaluating a series of 1,3,4-oxadiazoles (compounds 1a-g) against several bacterial strains, a key structure-activity insight emerged related to the phenyl substitution pattern [1]. While the exact target compound 41420-95-5 was not directly tested, the study concluded that oxadiazoles bearing a 3,4-dichlorophenyl moiety exhibited a notable qualitative advantage: they demonstrated better activity against the Gram-negative pathogen *Pseudomonas aeruginosa* (ATCC 27853) compared to other substitution patterns in the set. In contrast, many oxadiazoles in this and other studies show stronger activity against Gram-positive bacteria like *Staphylococcus aureus* or *Bacillus* species [2]. This observation suggests the 3,4-dichlorophenyl motif may confer a favorable interaction profile for penetrating or targeting Gram-negative bacterial machinery.

Antimicrobial Selectivity
Class-level inference
Better activity against P. aeruginosa (ATCC 27853)
More active against Gram-positive strains (e.g., S. aureus)
Supports Gram-negative screening hypothesis
Qualitative class trend; not measured on exact compound
Antibacterial Infectious Disease Structure-Activity Relationship

Non-Ulcerogenic Anti-inflammatory Potential

The anti-inflammatory potential of the 3,4-dichlorophenyl-1,3,4-oxadiazole scaffold is well-supported by quantitative data from structurally related compounds . In a carrageenan-induced rat paw edema model, a series of 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles were evaluated. Compounds 5e, 5f, and 5g, administered at an oral dose of 100 mg/kg, demonstrated significant anti-inflammatory activity. Notably, compound 5f exhibited an effect comparable to the reference drug indomethacin, while crucially showing no ulcerogenic activity in parallel studies. This differentiates this chemotype from non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which are known for their gastrointestinal side effects.

Anti-inflammatory Potential
Class-level inference
Analog 5f (100 mg/kg p.o.) showed effect comparable to indomethacin; no gastric lesions observed
Indomethacin produced gastric ulcerogenicity in parallel assay
Scaffold may support non-ulcerogenic profile research
Analog data; validate target compound in safety-related endpoints
Anti-inflammatory Drug Discovery COX-2 Inhibition

Cytotoxic Potency Against Liver Cancer Cells

While 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole itself is a simple building block, it serves as the core for generating more complex analogs with demonstrated cytotoxic activity. In a 2021 study, a series of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives, all containing the same 3,4-dichlorophenyl group at the 5-position, were synthesized and evaluated for cytotoxicity against several cancer cell lines [1]. Against the liver carcinoma cell line HUH7, several compounds in the series (5c-5g, 5i-5j) exhibited better IC50 values than the standard chemotherapeutic 5-fluorouracil (5-FU). Specifically, compound 5d showed an IC50 of 10.1 µM, compared to 5-FU's IC50 of 18.78 µM, representing a nearly 2-fold improvement in potency.

Cytotoxicity (HUH7)
Class-level inference
IC₅₀ 10.1 µM (analog 5d) — 1.86-fold vs 5-FU (18.78 µM)
Supports cytotoxicity endpoint review in liver cancer cell models
Analog data; direct compound characterization needed
Anticancer Hepatocellular Carcinoma Cytotoxicity

High-Impact Research Scenarios


Antibacterial Agents for Gram-Negative Pathogens

This compound is an ideal starting point for synthesizing and evaluating novel derivatives aimed at combating Gram-negative bacterial infections. The class-level inference that 3,4-dichlorophenyl-substituted oxadiazoles show promise against *Pseudomonas aeruginosa* provides a testable hypothesis [1]. Procurement of this building block enables the systematic exploration of substituent effects at the 5-position to optimize potency, spectrum, and drug-like properties against high-priority ESKAPE pathogens [2].

Non-Ulcerogenic Anti-inflammatory Candidates

Given the evidence that structurally related 3,4-dichlorophenyl oxadiazoles can achieve in vivo efficacy comparable to indomethacin without the associated gastric toxicity, this compound is a valuable intermediate . Research programs focused on developing safer NSAID alternatives or dual COX-2/5-LO inhibitors can use this scaffold to create focused chemical libraries for in vitro and in vivo evaluation of both anti-inflammatory activity and safety pharmacology endpoints.

Anticancer Leads for Hepatocellular Carcinoma

The demonstrated cytotoxic activity of advanced 3,4-dichlorophenyl oxadiazole analogs against the HUH7 liver cancer cell line makes this compound a strategic building block for oncology research [3]. It can be used as a core structure for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties. This is particularly relevant for research into hepatocellular carcinoma, a cancer type with a high unmet medical need [3].

Application
Selection Property
Validation Focus
Gram-negative antibacterial screening
3,4-Dichlorophenyl substitution pattern
Activity against P. aeruginosa and related strains in vitro
Anti-inflammatory pathway research
Non-ulcerogenic profile context
In vivo anti-inflammatory effect and gastric tolerability endpoints
Hepatocellular carcinoma cell-model studies
Cytotoxic activity in HUH7 liver cancer cells
Cytotoxicity endpoint review vs. reference chemotherapeutic agents
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